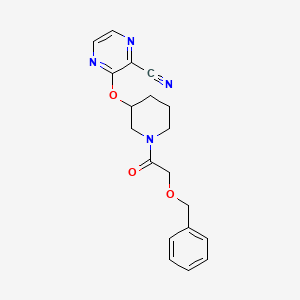

3-((1-(2-(Benzyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(2-phenylmethoxyacetyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c20-11-17-19(22-9-8-21-17)26-16-7-4-10-23(12-16)18(24)14-25-13-15-5-2-1-3-6-15/h1-3,5-6,8-9,16H,4,7,10,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLOWNQHLZMXMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)COCC2=CC=CC=C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-(Benzyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzyloxyacetyl piperidine intermediate, which is then coupled with a pyrazine derivative. Key steps may include:

Formation of Benzyloxyacetyl Piperidine: This can be achieved through the reaction of piperidine with benzyloxyacetyl chloride under basic conditions.

Coupling with Pyrazine Derivative: The intermediate is then reacted with a pyrazine-2-carbonitrile derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-((1-(2-(Benzyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents or nucleophiles like amines can be used under appropriate conditions.

Major Products

Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

Reduction: Nitrile reduction can yield primary amines.

Substitution: Various substituted pyrazine derivatives can be formed depending on the reagents used.

Scientific Research Applications

3-((1-(2-(Benzyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 3-((1-(2-(Benzyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzyloxy and piperidine moieties can facilitate binding to specific molecular targets, while the pyrazine ring can participate in electron transfer processes.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares the target compound with structurally related molecules from the provided evidence:

Biological Activity

3-((1-(2-(Benzyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound with potential biological activities that have been explored in various studies. This article provides an overview of its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrazine core linked to a benzyloxy-acetyl-piperidine moiety, which is significant for its biological interactions. The structural formula can be summarized as follows:

- Molecular Formula : C₁₅H₁₈N₄O₃

- Molecular Weight : 302.33 g/mol

The unique combination of functional groups in this compound is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit strong antimicrobial properties. For instance:

- A study on related compounds demonstrated effective bactericidal activity against various strains of Staphylococcus, with some derivatives outperforming standard antibiotics like ciprofloxacin in vitro .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Pseudomonas aeruginosa | 32 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving L929 mouse fibroblast cells, it was found that certain derivatives exhibited low cytotoxicity at therapeutic concentrations, suggesting a favorable safety margin .

Table 2: Cytotoxicity Results on L929 Cells

| Concentration (µM) | Viability (%) after 24h | Viability (%) after 48h |

|---|---|---|

| 6 | 87 | 98 |

| 12 | 109 | 121 |

| 50 | 74 | 67 |

| 100 | 92 | 92 |

The mechanism of action for the antimicrobial activity of compounds like this one is hypothesized to involve interference with bacterial cell wall synthesis and disruption of biofilm formation. The presence of the -N=CO group in similar compounds has been linked to their effectiveness against resistant strains by inhibiting gene transcription related to biofilm formation .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of compounds. Variations in substituents on the piperidine or pyrazine rings can significantly alter the pharmacological profile. For instance, modifications to the benzyloxy group have shown to enhance lipophilicity and improve cell membrane permeability, which are critical factors in drug design .

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A comparative study involving multiple derivatives showed that those with electron-withdrawing groups on the pyrazine ring exhibited enhanced antibacterial activity against MRSA strains. The study concluded that specific modifications could lead to more potent antimicrobial agents .

- Cytotoxicity Evaluation : In another investigation, compounds were tested against various cancer cell lines, showing selective cytotoxicity towards tumor cells while sparing normal cells, indicating potential for cancer therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.